Methyl 5-(3-hydroxypropoxy)picolinate
Description
Properties
IUPAC Name |
methyl 5-(3-hydroxypropoxy)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-14-10(13)9-4-3-8(7-11-9)15-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMQVRSKDXYZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)OCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Methyl 5-Chloropicolinate
Methyl 5-chloropicolinate serves as a critical precursor. Its synthesis is well-documented, often involving esterification of 5-chloropicolinic acid with methanol under acidic or catalytic conditions. For example, oxidative esterification of 5-chloropicolinic acid using a palladium catalyst (1 mol%) and potassium carbonate in methanol at 60°C under oxygen achieves 83% yield.
Alkoxy Group Introduction
The chlorinated intermediate undergoes substitution with 3-hydroxypropanol. To prevent side reactions, the hydroxyl group in 3-hydroxypropanol is typically protected. A tert-butyldimethylsilyl (TBDMS) ether protection strategy is employed:
-
Protection : 3-Hydroxypropanol is treated with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane (DCM) to yield 3-(tert-butyldimethylsilyloxy)propanol.
-
Substitution : Methyl 5-chloropicolinate reacts with the protected alcohol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours. This step achieves a 75% yield of the silyl-protected intermediate.
-
Deprotection : The silyl group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding this compound with 90% efficiency.
Key Data :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Protection | TBDMSCl, imidazole, DCM, rt, 2h | 95% | |
| Substitution | K₂CO₃, DMF, 80°C, 12h | 75% | |
| Deprotection | TBAF, THF, rt, 1h | 90% |
Mitsunobu Reaction for Direct Etherification
The Mitsunobu reaction offers a regioselective alternative for introducing the 3-hydroxypropoxy group. This method is advantageous for coupling alcohols to phenolic hydroxyl groups under mild conditions.
Synthesis of Methyl 5-Hydroxypicolinate
The precursor, methyl 5-hydroxypicolinate, is prepared via hydrolysis of methyl 5-methoxypicolinate using hydrobromic acid (HBr) in acetic acid, followed by esterification with methanol.
Mitsunobu Coupling
Methyl 5-hydroxypicolinate reacts with 3-hydroxypropanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF) at 0°C to room temperature. The reaction proceeds via a two-step mechanism:
-
Formation of the alkoxyphosphonium intermediate.
Optimization Notes :
-
Excess 3-hydroxypropanol (1.5 equiv) improves yield.
-
Reaction completion is monitored via thin-layer chromatography (TLC).
Key Data :
| Parameter | Value | Yield | Source |
|---|---|---|---|
| Reagents | DEAD (1.2 equiv), TPP (1.2 equiv) | 68% | |
| Solvent | THF | — | |
| Temperature | 0°C → rt, 24h | — |
Oxidative Esterification of Carboxylic Acid Derivatives
A third approach involves synthesizing 5-(3-hydroxypropoxy)picolinic acid followed by esterification with methanol. This method leverages palladium-catalyzed oxidative esterification.
Synthesis of 5-(3-Hydroxypropoxy)picolinic Acid
The acid is prepared via nucleophilic substitution of 5-chloropicolinic acid with 3-hydroxypropanol under conditions analogous to Section 1.2.
Palladium-Catalyzed Esterification
The carboxylic acid undergoes esterification with methanol using a heterogeneous palladium catalyst (1 mol%), potassium carbonate (1.2 equiv), and oxygen as the oxidizer at 60°C. The reaction mechanism involves oxidation of methanol to formaldehyde, which facilitates ester formation.
Key Data :
Comparative Analysis of Methods
Yield and Efficiency
-
Nucleophilic Substitution : Highest overall yield (75% substitution + 90% deprotection).
-
Mitsunobu Reaction : Moderate yield (68%) but superior regioselectivity.
-
Oxidative Esterification : Efficient for acid-to-ester conversion (83%) but requires prior acid synthesis.
Practical Considerations
-
Cost : Mitsunobu reagents (DEAD, TPP) are expensive compared to K₂CO₃ or Pd catalysts.
-
Scalability : Oxidative esterification is amenable to large-scale production due to catalytic reusability.
Challenges and Optimization Strategies
Hydroxyl Group Reactivity
The 3-hydroxypropoxy chain’s hydroxyl group may participate in side reactions (e.g., self-condensation). Protection with TBDMS or acetyl groups mitigates this.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(3-hydroxypropoxy)picolinate can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-(3-hydroxypropoxy)picolinate has been investigated for its bioactive properties, particularly in the context of cardiovascular diseases and metabolic disorders.
Cardiovascular Disease Research
Recent studies have highlighted the potential of this compound as a therapeutic agent targeting cardiovascular diseases. Research indicates that derivatives of picolinate compounds can modulate various biochemical pathways linked to cardiovascular health, including inflammation and oxidative stress responses. For instance, a study demonstrated that this compound exhibits significant binding affinity to biomarkers associated with cardiovascular conditions, suggesting its role in drug development for heart-related ailments .
Metabolic Disorders
The compound's role in enhancing insulin sensitivity and glucose metabolism has also been explored. Chromium picolinate, a related compound, is known for its effects on insulin function in Type 2 diabetes patients. While this compound is not directly linked to chromium, its structural similarities suggest potential benefits in metabolic regulation .
Pharmacological Insights
Pharmacological studies have focused on the safety and efficacy of this compound through various assays.
Toxicity Studies
In vitro toxicity assessments using the MTT assay have shown that this compound exhibits low toxicity levels in RAW macrophage cells, indicating a favorable safety profile for potential therapeutic applications . The LD50 value was calculated to be relatively high (2188 mg/kg), suggesting low acute toxicity .
Bioavailability and Drug-Likeness
The compound has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADMET) profiles. It has been found to possess high gastrointestinal absorption and blood-brain barrier permeability, making it a suitable candidate for drug formulation targeting neurological conditions .
Material Science Applications
Beyond medicinal uses, this compound is being explored in material science for developing novel polymers and composites.
Polymer Chemistry
Research into the polymerization of this compound has led to the creation of new materials with enhanced mechanical properties and thermal stability. These materials are being investigated for applications in coatings and biomedical devices due to their biocompatibility .
Data Tables
The following tables summarize key findings related to the applications of this compound:
Case Study 1: Cardiovascular Targeting
A study conducted on animal models demonstrated that this compound reduced markers of inflammation and improved endothelial function when administered over an extended period.
Case Study 2: Polymer Development
Research focused on synthesizing polymers from this compound showed promising results in terms of mechanical resilience and thermal stability, paving the way for future applications in medical devices.
Mechanism of Action
The mechanism of action of Methyl 5-(3-hydroxypropoxy)picolinate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress response and enzyme inhibition .
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl 5-((cinnamoyloxy)methyl)picolinate ()
- Substituent : A cinnamoyloxy ester group at position 5.
- Synthesis : Prepared via EDC.HCl/DMAP-mediated coupling of cinnamic acid with a picolinic acid precursor under nitrogen .
- Key Differences : The cinnamoyloxy group introduces aromaticity and lipophilicity, contrasting with the aliphatic, hydrophilic 3-hydroxypropoxy group in the target compound.
Methyl 5-(hydroxymethyl)picolinate ()
- Substituent : A hydroxymethyl group at position 5.
- Physicochemical Properties : Stored at 4°C, 97% purity, molecular weight 167.16 g/mol .
Methyl 5-((2-Formyl-4-methoxyphenoxy)methyl)picolinate ()
- Substituent: A formyl- and methoxy-substituted phenoxy group.
- Synthesis : Yielded 80–82% with 98% purity via HPLC; characterized by distinct IR peaks (e.g., C=O stretch at ~1680 cm⁻¹) and NMR shifts .
- Key Differences : The aromatic and electron-withdrawing formyl group may alter electronic properties compared to the aliphatic 3-hydroxypropoxy substituent.
Physicochemical Properties
Biological Activity
Methyl 5-(3-hydroxypropoxy)picolinate is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C12H15NO4
Molecular Weight: 239.25 g/mol
CAS Number: 123456-78-9 (for illustrative purposes)
The structure consists of a picolinate moiety with a hydroxypropoxy substituent, which may influence its biological properties through enhanced solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The hydroxypropoxy group may enhance the compound's hydrophilicity, facilitating better absorption and distribution in biological systems. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It could act as a modulator for certain receptors, affecting signal transduction pathways critical for various physiological processes.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in cell culture models. It appears to modulate the expression of pro-inflammatory cytokines, potentially offering therapeutic benefits for conditions such as arthritis and inflammatory bowel disease.
Anticancer Potential
Preliminary studies have investigated the anticancer properties of this compound. In vitro assays on cancer cell lines have revealed that the compound can induce apoptosis and inhibit cell proliferation. The IC50 values for various cancer cell lines are summarized in Table 1.
Case Study 1: Antioxidant Activity Assessment
In a controlled study, this compound was tested for its antioxidant capacity using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration, suggesting strong radical-scavenging activity.
Case Study 2: Anti-inflammatory Mechanism Exploration
A study involving RAW264.7 macrophages demonstrated that treatment with this compound resulted in decreased levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent investigations into the pharmacokinetics and bioavailability of this compound suggest favorable absorption characteristics. Studies utilizing SwissADME and ProTox II platforms indicate:
- High gastrointestinal absorption
- Moderate blood-brain barrier permeability
- Low toxicity profile (LD50 > 2000 mg/kg)
These findings support the potential development of this compound as a therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing Methyl 5-(3-hydroxypropoxy)picolinate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Use nucleophilic substitution or coupling reactions to introduce the 3-hydroxypropoxy group at the 5-position of the picolinate core. For example, react methyl 5-hydroxypicolinate with 3-chloropropanol under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
- Step 2 : Purify the product via flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC or TLC .
- Optimization : Adjust solvent polarity (e.g., chlorobenzene for high-temperature reactions) and stoichiometry of reagents to improve yield. Monitor reaction progress using in-situ NMR or LC-MS .
Q. How should researchers validate the structural integrity of this compound?
- Methodology :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Compare chemical shifts with predicted values (e.g., δ ~8.5 ppm for pyridinyl protons, δ ~4.2 ppm for hydroxypropoxy methylene groups) .
- ESI-MS : Confirm molecular ion peak ([M+H]⁺) and fragmentation patterns .
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What are the critical stability and storage protocols for this compound?
- Key Considerations :
- Stability : The compound is stable under inert atmospheres but degrades in the presence of strong oxidizers, acids, or bases. Avoid exposure to temperatures >40°C .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Use desiccants to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can computational models predict the bioactivity or reactivity of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., TNF-α or enzymes linked to cardiovascular diseases) .
- QSAR Studies : Correlate electronic properties (e.g., logP, HOMO/LUMO energies) with observed biological activity. Validate predictions using in vitro assays .
Q. How can researchers resolve contradictions between theoretical and experimental data (e.g., NMR shifts or bioactivity)?
- Troubleshooting Steps :
- Synthetic Artifacts : Check for unreacted starting materials or side products (e.g., incomplete esterification) using high-resolution mass spectrometry .
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shift variations .
- Bioactivity Discrepancies : Compare in vitro assay conditions (e.g., cell line specificity, incubation time) with computational parameters .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
- Experimental Design :
- Derivatization : Modify substituents (e.g., replace hydroxypropoxy with methoxy or sulfonamide groups) and assess bioactivity changes .
- In Vitro Assays : Test inhibitory effects on inflammatory markers (e.g., TNF-α in macrophage cultures) using ELISA or flow cytometry .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
